molecular formula C15H15NO3 B1253526 haplophytin A

haplophytin A

Cat. No. B1253526
M. Wt: 257.28 g/mol
InChI Key: SMAYXCAPAZDLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

haplophytin A is a natural product found in Haplophyllum acutifolium with data available.

Scientific Research Applications

Apoptotic Activity in Leukemia Cells

Haplophytin A, a novel quinoline alkaloid isolated from Haplophyllum acutifolium, demonstrates significant apoptotic activity in human promyelocytic leukemia HL-60 cells. It induces DNA fragmentation, ladder formation, and phosphatidylserine externalization, signaling classical features of apoptosis. The compound activates caspase-8, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins. Haplophytin A's therapeutic potential in leukemia is highlighted through its ability to induce apoptosis via both the extrinsic and intrinsic pathways (Won et al., 2010).

Alkaloidal Constituents and Structure Elucidation

Haplophytin A, along with haplophytin B, has been identified as an alkaloidal constituent of Haplophyllum acutifolium. These alkaloids were discovered during a phytochemical investigation of the plant, along with other known constituents like flindersine and beta-sitosterol. The structures of these compounds were elucidated through spectroscopic means, including the HMBC technique, providing a deeper understanding of the chemical composition and potential biological activities of these natural products (Ali et al., 2001).

Total Syntheses and Chemical Structure

The total synthesis of haplophytine, a related compound, has been achieved, showcasing the intricate chemical structure and complexity of this class of natural products. Haplophytine, featuring a complex polycyclic array and multiple stereocenters, demonstrates the advanced synthetic techniques required to replicate such naturally occurring alkaloids. This synthesis work is crucial for exploring the full range of biological activities and potential pharmaceutical applications of these compounds (Doris, 2009).

Pharmacological Properties in Haplophyllum Tuberculatum

Haplophyllum tuberculatum, containing haplophytin A and B, shows various pharmacological properties like anti-cancer, antioxidant, and anti-bacterial activities. These properties are attributed to the presence of aromatic compounds and essential oils in the plant. This suggests that haplophytin A plays a significant role in the therapeutic potential of Haplophyllum species, offering a basis for drug development and further pharmacological research (Raissi et al., 2016).

properties

Product Name

haplophytin A

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

10-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one

InChI

InChI=1S/C15H15NO3/c1-15(2)8-7-9-13(19-15)12-10(16-14(9)17)5-4-6-11(12)18-3/h4-8H,1-3H3,(H,16,17)

InChI Key

SMAYXCAPAZDLBX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C=CC=C3OC)NC2=O)C

synonyms

10-methoxy-2,2-dimethyl-2,6-dihydropyrano(3,2-c)quinolin-5-one
haplophytin A
haplophytin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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